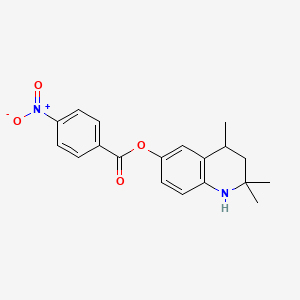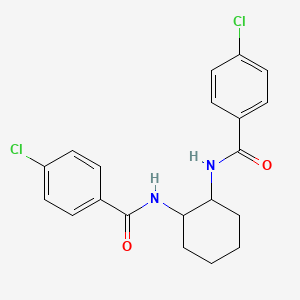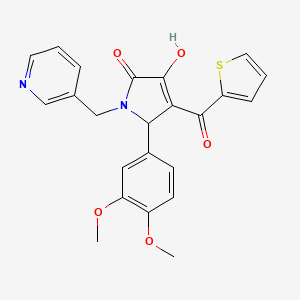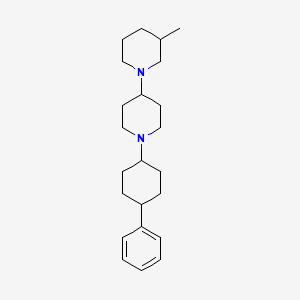![molecular formula C19H23N3O3 B3968766 1-[4-(cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3968766.png)
1-[4-(cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-[4-(cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as CNQX, is a synthetic compound that belongs to the family of pyrroles. It was first synthesized in the early 1980s and has since been extensively studied for its potential therapeutic applications. CNQX is a potent antagonist of glutamate receptors, which play a crucial role in many physiological and pathological processes in the brain.
Mechanism of Action
1-[4-(cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors. By binding to the receptor site, this compound prevents the binding of glutamate, thereby inhibiting the excitatory neurotransmission. This mechanism of action makes this compound a potent neuroprotective agent, which can prevent the overstimulation of neurons and subsequent cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. It can reduce the release of glutamate and other excitatory neurotransmitters, which can lead to a decrease in neuronal excitability. This compound can also increase the release of inhibitory neurotransmitters, such as GABA, which can further reduce neuronal activity. These effects make this compound a potential therapeutic agent for various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
1-[4-(cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several advantages for lab experiments, including its high potency and specificity for glutamate receptors. It can also be easily synthesized and has a long shelf life. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses. These limitations need to be taken into consideration when designing experiments using this compound.
Future Directions
There are several future directions for the research on 1-[4-(cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. One potential direction is to explore its therapeutic potential in other neurological and psychiatric disorders, such as Alzheimer's disease and depression. Another direction is to develop more potent and selective this compound analogs, which can have better pharmacological properties than the parent compound. Finally, the use of this compound in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy.
Scientific Research Applications
1-[4-(cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, stroke, Parkinson's disease, and schizophrenia. It has been shown to be an effective inhibitor of glutamate receptors, which are involved in the excitatory neurotransmission in the brain.
properties
IUPAC Name |
1-[4-(cyclohexylamino)-3-nitrophenyl]-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-10-15(12-23)14(2)21(13)17-8-9-18(19(11-17)22(24)25)20-16-6-4-3-5-7-16/h8-12,16,20H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZCUVVSCIHDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-])C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968723.png)

![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3968742.png)

![2-(4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol ethanedioate (salt)](/img/structure/B3968752.png)
![ethyl 5-{[(3-nitrophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B3968758.png)
![3-methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine oxalate](/img/structure/B3968759.png)

![2-{1-[1-(cycloheptylacetyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B3968771.png)

![1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]anthra-9,10-quinone](/img/structure/B3968774.png)
![2-[4-(1-cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3968777.png)